trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene
Brand Name: Vulcanchem
CAS No.: 334826-59-4
VCID: VC3811178
InChI: InChI=1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3
SMILES: CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC
Molecular Formula: C24H28O
Molecular Weight: 332.5 g/mol

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene

CAS No.: 334826-59-4

Cat. No.: VC3811178

Molecular Formula: C24H28O

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene - 334826-59-4

Specification

CAS No. 334826-59-4
Molecular Formula C24H28O
Molecular Weight 332.5 g/mol
IUPAC Name 1-ethoxy-4-[2-[4-(4-ethylcyclohexyl)phenyl]ethynyl]benzene
Standard InChI InChI=1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3
Standard InChI Key MLNOMZBLUALVDC-UHFFFAOYSA-N
SMILES CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC
Canonical SMILES CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC

Introduction

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C24H28O and a molecular weight of approximately 332.48 g/mol . This compound features an ethoxy group and an ethynyl group attached to a benzene ring, contributing to its unique chemical properties and potential biological activities. It is primarily utilized in research and development, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene

The synthesis of this compound typically involves several key steps:

  • Formation of the Ethynyl Intermediate: This involves a Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

  • Addition of the Ethoxy Group: An etherification reaction is used, where an alcohol reacts with an alkyl halide in the presence of a base.

  • Industrial Production: While specific industrial methods are not widely documented, laboratory synthesis methods are scaled up with optimized reaction conditions to achieve higher yields and purity.

Biological Activity

The biological activity of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene is influenced by its ability to interact with molecular targets:

  • Anticancer Properties: Preliminary studies suggest cytotoxic effects against cancer cell lines through apoptosis induction.

  • Anti-inflammatory Effects: Reduces pro-inflammatory cytokine production in macrophages, indicating potential in modulating inflammatory responses.

  • Neuroprotective Activity: May protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityNotes
trans-1-Ethoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzenePropyl instead of ethyl on cyclohexaneModerate anticancer activitySimilar mechanism but lower potency
trans-1-Ethoxy-4-(2-(4-(4-methylcyclohexyl)phenyl)ethynyl)benzeneMethyl instead of ethyl on cyclohexaneWeak anti-inflammatory effectsLess effective due to steric hindrance

Case Studies and Research Findings

Several case studies highlight the compound's biological activities:

  • Cytotoxicity Assay: Demonstrated dose-dependent decrease in cell viability in cancer cell lines.

  • Inflammation Model: Reduced TNF-alpha and IL-6 levels in LPS-induced inflammation models.

  • Neuroprotection Study: Showed protective effects against oxidative stress in neuroblastoma cells.

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